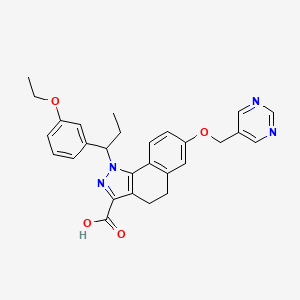

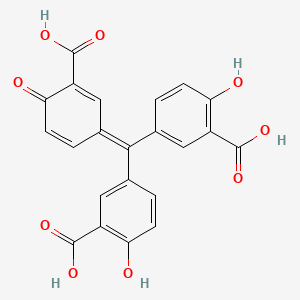

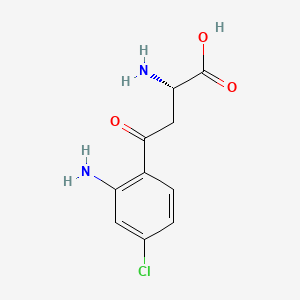

![molecular formula C23H25IN2S B1665394 3-ethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;iodide CAS No. 108527-83-9](/img/structure/B1665394.png)

3-ethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;iodide

Overview

Description

AC-93253 iodide is a novel compound known for its potent inhibitory effects on the tyrosine kinase Src. Src is involved in the progression of many cancers, making AC-93253 iodide a valuable compound in cancer research and drug development . It is also a subtype-selective agonist for retinoic acid receptor alpha, with high selectivity compared to other retinoic acid receptor subtypes .

Mechanism of Action

Target of Action

AC-93253 iodide is a potent inhibitor of Src , a tyrosine kinase involved in the progression of many cancers . It also exhibits inhibitory effects on the activity of Src-related proteins such as EGFR , STAT3 , and FAK . Additionally, it has been identified as a selective inhibitor of SIRT2 and a subtype-selective RARα agonist .

Mode of Action

AC-93253 iodide interacts with its targets, primarily Src, to suppress their activity . This interaction results in significant suppression of cancer cell proliferation, colony formation, invasion, and migration . The compound also sensitizes tumor cells to gefitinib treatment, regardless of whether the cells are gefitinib-sensitive or resistant .

Biochemical Pathways

The inhibitory effects of AC-93253 iodide on lung cancer progression may be attributable to its ability to modulate multiple proteins and pathways. These include Src , PI3K , JNK , Paxillin , p130cas , MEK , ERK , and EGFR . By modulating these pathways, AC-93253 iodide can regulate multiple Src-related pathways, thereby inhibiting NSCLC cell growth and motility .

Result of Action

AC-93253 iodide significantly suppresses cancer cell proliferation, colony formation, invasion, and migration in vitro . It also suppresses tumor growth in vivo . These effects suggest that AC-93253 iodide has potent anti-cancer properties.

Action Environment

The action of AC-93253 iodide can be influenced by environmental factors such as the presence of other drugs. For instance, AC-93253 iodide has been shown to sensitize tumor cells to gefitinib treatment . .

Biochemical Analysis

Biochemical Properties

AC-93253 iodide plays a significant role in biochemical reactions by interacting with several key enzymes and proteins. It is a potent, cell-permeable, subtype-selective retinoic acid receptor alpha (RARα) agonist with an EC50 of 6.3 μM . AC-93253 iodide exhibits high selectivity for RARα compared to other retinoic acid receptor subtypes, such as RARβ1, RARβ2, and RARγ . Additionally, AC-93253 iodide inhibits the activity of Src and Src-related proteins, including epidermal growth factor receptor (EGFR), signal transducer and activator of transcription 3 (STAT3), and focal adhesion kinase (FAK) .

Cellular Effects

AC-93253 iodide significantly impacts various types of cells and cellular processes. In non-small cell lung cancer cells, AC-93253 iodide suppresses cell proliferation, colony formation, invasion, and migration . It also sensitizes tumor cells to gefitinib treatment, regardless of their sensitivity to gefitinib . AC-93253 iodide influences cell signaling pathways by modulating the activity of multiple proteins, including Src, phosphoinositide 3-kinase (PI3K), c-Jun N-terminal kinase (JNK), Paxillin, p130cas, mitogen-activated protein kinase kinase (MEK), extracellular signal-regulated kinase (ERK), and EGFR .

Molecular Mechanism

The molecular mechanism of AC-93253 iodide involves its ability to inhibit Src activity and modulate multiple Src-related pathways . By binding to Src, AC-93253 iodide obstructs the downstream signaling pathways regulated by EGFR, STAT3, and FAK . This inhibition leads to reduced cancer cell growth, motility, and survival . Additionally, AC-93253 iodide acts as a selective RARα agonist, influencing gene expression and cellular differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AC-93253 iodide have been observed over time in both in vitro and in vivo studies. AC-93253 iodide exhibits dose-independent inhibitory effects on Src activity and related proteins . Long-term studies have shown that AC-93253 iodide significantly suppresses tumor growth in vivo . The stability and degradation of AC-93253 iodide in laboratory settings have not been extensively documented, but its consistent inhibitory effects suggest a stable profile .

Dosage Effects in Animal Models

The effects of AC-93253 iodide vary with different dosages in animal models. In vivo studies using nude mice have demonstrated that AC-93253 iodide significantly suppresses tumor growth at various dosages . The specific threshold effects and potential toxic or adverse effects at high doses have not been thoroughly investigated .

Metabolic Pathways

AC-93253 iodide is involved in multiple metabolic pathways, primarily through its interaction with Src and related proteins . By inhibiting Src activity, AC-93253 iodide affects downstream signaling pathways, including those regulated by EGFR, PI3K, JNK, Paxillin, p130cas, MEK, and ERK . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s anti-cancer effects .

Transport and Distribution

The transport and distribution of AC-93253 iodide within cells and tissues involve its interaction with specific transporters and binding proteins. AC-93253 iodide is cell-permeable, allowing it to effectively reach its target sites within cells . The compound’s localization and accumulation within cells have not been extensively studied, but its potent inhibitory effects suggest efficient distribution to relevant cellular compartments .

Subcellular Localization

The subcellular localization of AC-93253 iodide is primarily associated with its targets, including Src and RARα . AC-93253 iodide’s activity and function are influenced by its binding interactions with these proteins, which are localized in specific cellular compartments. The compound’s targeting signals and post-translational modifications that direct it to specific organelles have not been thoroughly characterized .

Preparation Methods

The synthesis of AC-93253 iodide involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may not be fully disclosed in public literature. industrial production methods typically involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

AC-93253 iodide undergoes various chemical reactions, including:

Scientific Research Applications

AC-93253 iodide has several scientific research applications:

Cancer Research: It has shown significant inhibitory effects on the activity of Src and Src-related proteins such as epidermal growth factor receptor, signal transducer and activator of transcription 3, and focal adhesion kinase. .

Drug Development: Its ability to modulate multiple signaling pathways makes it a potential candidate for developing new therapeutic strategies and anti-tumor drugs

Biological Studies: As a subtype-selective agonist for retinoic acid receptor alpha, it is used in studies related to retinoic acid receptor signaling and its effects on cellular processes.

Comparison with Similar Compounds

AC-93253 iodide is unique due to its potent and selective inhibitory effects on Src and its related signaling pathways. Similar compounds include:

Dasatinib (BMS-354825): Another Src inhibitor used in cancer treatment.

Bosutinib (SKI-606): A Src and Abl kinase inhibitor.

Saracatinib (AZD-0530): A dual Src and Abl kinase inhibitor.

These compounds share similar mechanisms of action but differ in their selectivity and potency, making AC-93253 iodide a distinct and valuable compound in its class.

Properties

CAS No. |

108527-83-9 |

|---|---|

Molecular Formula |

C23H25IN2S |

Molecular Weight |

488.4 g/mol |

IUPAC Name |

3-ethyl-2-[(E,3Z)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;iodide |

InChI |

InChI=1S/C23H25N2S.HI/c1-5-25-19-13-8-9-14-20(19)26-22(25)16-10-15-21-23(2,3)17-11-6-7-12-18(17)24(21)4;/h6-16H,5H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

TWBRXRGFFUATNI-UHFFFAOYSA-M |

SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=CC=C3C(C4=CC=CC=C4N3C)(C)C.[I-] |

Isomeric SMILES |

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C\3/C(C4=CC=CC=C4N3C)(C)C.[I-] |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=CC=C3C(C4=CC=CC=C4N3C)(C)C.[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AC-93253 iodide; AC 93253 iodide; AC93253 iodide; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

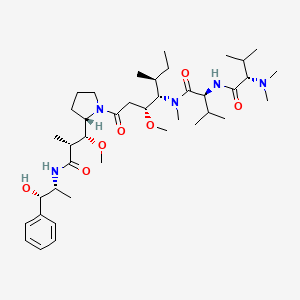

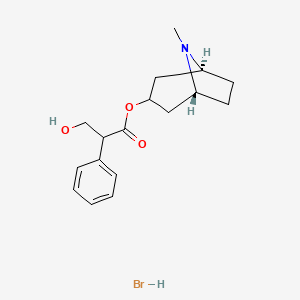

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)

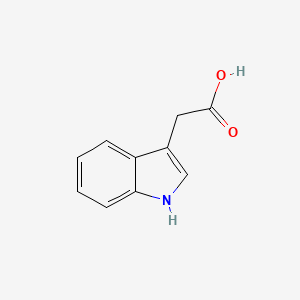

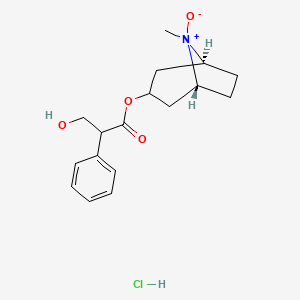

![1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B1665319.png)